Cas no 2137707-25-4 (tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate)
tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137707-25-4
- tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate
- EN300-842706
- tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate
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- Inchi: 1S/C18H30BrNO2/c1-16(2,3)22-15(21)20-9-5-14(6-10-20)18(13-19)11-17(12-18)7-4-8-17/h14H,4-13H2,1-3H3
- InChI Key: ZQAVVTQTESQODH-UHFFFAOYSA-N
- SMILES: BrCC1(C2CCN(C(=O)OC(C)(C)C)CC2)CC2(CCC2)C1
Computed Properties
- Exact Mass: 371.14599g/mol
- Monoisotopic Mass: 371.14599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 29.5Ų
tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842706-1g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 1g |
$1742.0 | 2023-09-02 | ||
| Enamine | EN300-842706-5g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 5g |
$5056.0 | 2023-09-02 | ||
| Enamine | EN300-842706-10g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 10g |
$7497.0 | 2023-09-02 | ||
| Enamine | EN300-842706-0.05g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 0.05g |
$1464.0 | 2024-05-21 | |
| Enamine | EN300-842706-0.1g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 0.1g |
$1533.0 | 2024-05-21 | |
| Enamine | EN300-842706-0.25g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 0.25g |
$1604.0 | 2024-05-21 | |
| Enamine | EN300-842706-0.5g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 0.5g |
$1673.0 | 2024-05-21 | |
| Enamine | EN300-842706-1.0g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 1.0g |
$1742.0 | 2024-05-21 | |
| Enamine | EN300-842706-2.5g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 2.5g |
$3417.0 | 2024-05-21 | |
| Enamine | EN300-842706-5.0g |
tert-butyl 4-[2-(bromomethyl)spiro[3.3]heptan-2-yl]piperidine-1-carboxylate |
2137707-25-4 | 95% | 5.0g |
$5056.0 | 2024-05-21 |
tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on tert-butyl 4-2-(bromomethyl)spiro3.3heptan-2-ylpiperidine-1-carboxylate
Professional Introduction to Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-Carboxylate (CAS No. 2137707-25-4)
Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylPiperidine-1-carboxylate (CAS No. 2137707-25-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, combines a spirocyclic framework with functional groups that make it a valuable intermediate in the synthesis of bioactive molecules.
The molecular structure of Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-carboxylate features a spirocyclic core, which is a unique structural motif that often imparts enhanced metabolic stability and binding affinity to biological targets. The presence of a Bromomethyl group at the 2-position of the spiroheptane ring provides a reactive site for further functionalization, enabling the construction of more complex molecules through nucleophilic substitution reactions. Additionally, the Piperidine moiety contributes to the compound's solubility and bioavailability, making it an attractive candidate for medicinal chemistry applications.
In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug development. Spirocycles are known for their ability to mimic the conformational flexibility of natural products, which can lead to improved binding interactions with biological targets. The work of researchers at leading pharmaceutical companies has demonstrated that spirocyclic structures can be engineered to exhibit high selectivity and efficacy in therapeutic applications.
The synthesis of Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Bromomethyl group is particularly critical, as it serves as a key intermediate for subsequent derivatization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have explored its utility in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The spirocyclic core and the presence of a carboxylate group provide multiple sites for interaction with biological targets, making it a versatile scaffold for drug design.
The pharmacological properties of derivatives of Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-carboxylate have been extensively studied in preclinical models. These studies have revealed promising results regarding their ability to modulate enzyme activity and receptor binding. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting Janus kinases (JAKs), which play a crucial role in immune responses and inflammation.
The role of computational chemistry in optimizing the properties of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds for further development. By leveraging computational methods, researchers can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
The future prospects for Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-carboxylate are bright, with ongoing research focused on expanding its applications in drug development. Innovations in synthetic methodologies and advances in biotechnology are expected to further enhance its utility as an intermediate for bioactive molecules. As the demand for novel therapeutic agents continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
In conclusion, Tert-butyl 4-2-(Bromomethyl)Spiro3.3Heptan-2-ylpiperidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for the development of innovative therapeutic agents. Its unique structural features and reactivity make it an invaluable tool for researchers working on next-generation drugs. As scientific understanding continues to evolve, we can expect this compound to contribute significantly to breakthroughs in medicine.
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